2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy backbone and an acetamide group linked to a phenyl ring substituted with a 2-oxopiperidine moiety. The compound’s structural complexity, featuring halogenated aromatic systems and heterocyclic substituents, suggests relevance in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-13-7-8-17(16(21)10-13)26-12-18(24)22-14-4-3-5-15(11-14)23-9-2-1-6-19(23)25/h3-5,7-8,10-11H,1-2,6,9,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMCNZUQBNKLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3-(2-oxopiperidin-1-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thioureido Derivatives (7a–h)
Compounds 7a–h () share a core structure of 2-(2,4-dichlorophenoxy)acetamide but differ in thioureido substituents. For example:
- 7d : Contains a 4-acetamidophenylthioureido group.
- 7h : Features a naphthalen-1-ylthioureido group.
Impact of Substituents :
Arylthioethyl Derivatives
Piperidine-Containing Analogues
Physicochemical Properties
Table 1: Key Properties of Selected Derivatives
*Estimated based on structural analogs.
Research Findings and Challenges
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., naphthyl in 7h) improve metabolic stability but reduce aqueous solubility .
- Synthetic Limitations : Low yields (e.g., 7d: 58%) due to steric hindrance in thiourea formation .
- Contradictions : Variability in reported activities (e.g., COX-2 inhibition vs. auxin effects) highlights context-dependent functionality .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19Cl2N3O2
- Molecular Weight : 372.27 g/mol
- CAS Number : [specific CAS number not provided in search results]
Research indicates that compounds similar to this compound may act on specific receptors or enzymes in the body. For instance, studies have shown that related compounds exhibit selective binding affinity to sigma receptors, which are implicated in various neurological functions and pain modulation . The binding affinity and selectivity can significantly influence the pharmacological profile of the compound.
Antinociceptive Effects
One notable study evaluated the antinociceptive effects of structurally related compounds. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating their potential use in pain management therapies. The formalin test demonstrated that certain derivatives produced significant reductions in nociception when administered locally or intrathecally .
Apoptosis Induction
Another area of investigation is the compound's role in apoptosis induction. Similar compounds have been identified as potent apoptosis inducers in cancer cells. For instance, derivatives showed the ability to cleave PARP and induce DNA laddering, hallmarks of apoptosis, with effective concentrations reported . This suggests a potential application in cancer therapeutics.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Antinociceptive Study | Significant reduction in pain response via sigma receptor binding | |
| Apoptosis Induction | Induction of apoptosis in colorectal cancer cells; EC50 = 270 nM |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis plays a crucial role in understanding how modifications to the compound's structure can enhance its biological activity. Variations such as substituent changes on the phenyl rings or alterations to the piperidine moiety can lead to improved receptor affinity and selectivity. For example, certain modifications have been shown to increase sigma receptor selectivity by up to 36 times compared to other receptors .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activity, it is essential to evaluate their safety profiles comprehensively. Toxicity studies often involve assessing cytotoxicity against normal cell lines alongside cancerous ones to ensure therapeutic windows are maintained.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
